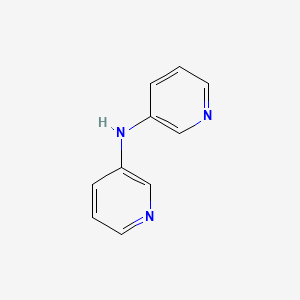

N-pyridin-3-ylpyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-pyridin-3-ylpyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c1-3-9(7-11-5-1)13-10-4-2-6-12-8-10/h1-8,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIARLJNYSQAXIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801308819 | |

| Record name | N-3-Pyridinyl-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1915-41-9 | |

| Record name | N-3-Pyridinyl-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1915-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-3-Pyridinyl-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Pyridin 3 Ylpyridin 3 Amine and Its Structural Analogues

Strategies for Carbon-Nitrogen Bond Formation in N-Pyridinyl Pyridinamines

The creation of the C-N linkage between two pyridine (B92270) moieties is the cornerstone of synthesizing N-pyridin-3-ylpyridin-3-amine. Various synthetic strategies have been developed to achieve this, each with its own set of advantages and limitations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov For the synthesis of this compound, this would typically involve the coupling of a 3-halopyridine with 3-aminopyridine (B143674).

The reaction's success is highly dependent on the choice of ligand, base, and solvent. numberanalytics.com Different generations of phosphine (B1218219) ligands, such as monodentate and bidentate ligands, have been developed to improve the efficiency and scope of the reaction. wikipedia.org For instance, bidentate phosphine ligands like BINAP and DPEPhos have been shown to be effective in the amination of heteroaryl chlorides. wikipedia.orgnih.gov The choice of base, such as sodium tert-butoxide (NaOtBu) or potassium carbonate (K2CO3), and solvent, like toluene (B28343) or dioxane, also plays a crucial role in the reaction outcome. libretexts.orgnumberanalytics.comresearchgate.net

Sequential Buchwald-Hartwig aminations have been utilized to synthesize dipyridylamines, demonstrating the utility of this method for constructing complex amine architectures. researchgate.net The reaction generally offers good functional group tolerance, a significant advantage over harsher traditional methods. wikipedia.org

Table 1: Key Parameters in Buchwald-Hartwig Amination

| Parameter | Options | Considerations |

| Palladium Source | Pd(OAc)2, Pd2(dba)3 | Catalyst precursor choice can influence reaction efficiency. researchgate.net |

| Ligand | Monodentate (e.g., PPh3), Bidentate (e.g., BINAP, Xantphos) | Ligand choice is critical for reaction scope and efficiency. wikipedia.orgresearchgate.net |

| Base | NaOtBu, K3PO4, Cs2CO3 | The strength and nature of the base affect the reaction rate. researchgate.net |

| Solvent | Toluene, Dioxane, THF | The solvent influences solubility and reaction temperature. libretexts.org |

| Aryl Halide | Aryl iodides, bromides, chlorides | Reactivity generally follows the order I > Br > Cl. numberanalytics.com |

Copper-Catalyzed N-Arylation Approaches

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Goldberg reaction, provides an alternative to palladium-catalyzed methods. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst, often at elevated temperatures. wikipedia.org While traditional Ullmann conditions can be harsh, modern advancements have led to the development of milder reaction protocols using ligands to facilitate the coupling. researchgate.net

For the synthesis of this compound, this would involve the reaction of a 3-halopyridine with 3-aminopyridine in the presence of a copper catalyst. Ligands such as 2,2'-dipyridylamine (B127440) and N,N-dimethylglycine have been shown to accelerate these couplings, allowing for lower reaction temperatures. researchgate.net The choice of copper source, such as copper(I) iodide (CuI) or copper(I) oxide (Cu2O), and base, like potassium carbonate or cesium carbonate, are important parameters. wikipedia.orgresearchgate.net

Table 2: Comparison of Ullmann Condensation Conditions

| Condition | Traditional | Modern |

| Temperature | High (>210 °C) wikipedia.org | Milder (e.g., 90 °C) researchgate.net |

| Catalyst | Stoichiometric copper wikipedia.org | Catalytic copper with ligands researchgate.net |

| Solvent | High-boiling polar (e.g., NMP, DMF) wikipedia.org | Various polar solvents |

| Substrate Scope | Often requires activated aryl halides wikipedia.org | Broader scope with appropriate ligands |

Nucleophilic Aromatic Substitution Pathways to N-Pyridinyl Pyridinamines

Nucleophilic aromatic substitution (SNA) offers a direct route to N-pyridinyl pyridinamines, particularly when the pyridine ring is activated by electron-withdrawing groups. pearson.comwikipedia.org In this reaction, a nucleophile, such as an amine, displaces a leaving group, typically a halide, on the aromatic ring. wikipedia.org The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic attack compared to benzene. pearson.compearson.com

For the synthesis of this compound, this pathway would involve the reaction of a 3-halopyridine with 3-aminopyridine. The reactivity of the halopyridine is influenced by the position of the halogen and the presence of other substituents. youtube.comsci-hub.se The reaction is often carried out in a polar solvent and may be facilitated by a base to deprotonate the aminopyridine, increasing its nucleophilicity. While conceptually simple, this method can be limited by the need for activated substrates and sometimes harsh reaction conditions. sci-hub.se However, recent developments have shown that even unactivated halopyridines can undergo SNAr reactions under specific conditions. nih.govthieme-connect.com

Reductive Amination Routes for Pyridine-Amine Linkages

Reductive amination is a two-step process that involves the formation of an imine or enamine intermediate from an amine and a carbonyl compound, followed by reduction to the corresponding amine. masterorganicchemistry.comorganic-chemistry.org While not a direct coupling of two pyridine rings, it can be a valuable method for synthesizing structural analogues or precursors. For instance, a pyridyl aldehyde or ketone could react with an aminopyridine to form an imine, which is then reduced to the dipyridylamine.

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices. masterorganicchemistry.com The choice of reducing agent is critical, as some are more selective for reducing imines in the presence of other functional groups. masterorganicchemistry.com The reaction conditions, including solvent and pH, can also influence the efficiency of both the imine formation and the subsequent reduction. This method has been successfully used for the synthesis of N-alkylated 3-amino-4-halopyridines. nih.govacs.org More recent developments include rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts to access N-(hetero)aryl piperidines through a reductive transamination process. nih.gov

Synthetic Routes to Key Precursors for this compound

The synthesis of this compound relies on the availability of key precursors, primarily 3-aminopyridine and 3-halopyridines.

3-Aminopyridine can be prepared through several methods. A common industrial synthesis involves the Hofmann rearrangement of nicotinamide (B372718) using sodium hypobromite. wikipedia.orggoogle.com Other routes include the reduction of 3-nitropyridine (B142982) and the reaction of 3-bromopyridine (B30812) with ammonia. orgsyn.org One-pot syntheses from N-(cyanophenylmethyl)acylamides and olefins have also been reported. jst.go.jp

3-Halopyridines are also accessible through various synthetic strategies. Direct halogenation of pyridine can be challenging due to the deactivation of the ring by the nitrogen atom, but methods for 3-selective halogenation have been developed. chemrxiv.org For instance, a ring-opening, halogenation, and ring-closing sequence involving Zincke imine intermediates allows for the regioselective introduction of halogens at the 3-position. chemrxiv.org Additionally, 3-halopyridines can serve as starting materials for cross-coupling reactions like the Heck reaction to introduce other functional groups. sioc-journal.cn

Optimization of Synthetic Conditions and Scalability Considerations

Optimizing the synthetic conditions for the preparation of this compound is crucial for achieving high yields, purity, and cost-effectiveness, especially for large-scale production.

For palladium-catalyzed reactions like the Buchwald-Hartwig amination, optimization involves screening various combinations of palladium precursors, ligands, bases, and solvents. numberanalytics.comresearchgate.net High-throughput experimentation (HTE) techniques can be employed to rapidly screen a wide array of reaction conditions. nih.gov The temperature and reaction time are also critical parameters that need to be fine-tuned. researchgate.net

Scalability considerations include the cost and availability of starting materials and reagents, the safety of the reaction conditions, and the ease of product purification. For industrial applications, moving from expensive palladium catalysts to more economical copper-based systems can be advantageous. researchgate.net The development of one-pot procedures, where multiple reaction steps are carried out in a single vessel, can also improve efficiency and reduce waste. jst.go.jp For instance, a one-pot deprotection/alkylation protocol has been developed for the synthesis of N-substituted-3-amino-4-halopyridines. nih.govacs.org Careful consideration of these factors is essential for the successful transition from laboratory-scale synthesis to industrial production.

Chemical Reactivity and Mechanistic Investigations of N Pyridin 3 Ylpyridin 3 Amine

Electronic Characterization and Reactivity Profile of the Pyridine (B92270) Moieties

The two pyridine rings in N-pyridin-3-ylpyridin-3-amine are electron-deficient aromatic systems. The electronegative nitrogen atom in each ring withdraws electron density, making the ring carbons susceptible to nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen. Conversely, electrophilic aromatic substitution is generally disfavored and requires harsh conditions.

The electronic properties of the pyridine rings are significantly influenced by the bridging amine group (-NH-). This amine can donate its lone pair of electrons into the π-system of the pyridine rings, a phenomenon known as a positive mesomeric effect (+M). This electron donation partially counteracts the inductive withdrawal (-I) of the ring nitrogen, increasing the electron density of the aromatic system compared to unsubstituted pyridine. This modulation of electron density affects the rings' susceptibility to attack.

In related dipyridylamine systems, the electronic properties can be further tuned by introducing various substituents onto the pyridine rings. Electron-donating groups enhance the electron density, while electron-withdrawing groups decrease it, which in turn influences the reactivity of the molecule in processes like metal-catalyzed cross-coupling reactions or CO2 reduction when the molecule acts as a ligand. frontiersin.org For instance, studies on manganese and rhenium complexes with substituted bipyridine ligands (a related N-heterocyclic structure) show that electron-donating groups like -N(Me)2 make reduction potentials more negative, whereas electron-withdrawing groups like -CF3 shift potentials to more positive values. frontiersin.org This highlights the tunable electronic nature of the pyridyl moieties.

Reactivity of the Amine Functionality in this compound

The secondary amine bridge is a key functional group, exhibiting reactivity typical of amines, including alkylation, acylation, and protonation.

The nitrogen atom of the secondary amine in dipyridylamines can act as a nucleophile and undergo N-alkylation. This reaction typically involves treating the dipyridylamine with an alkylating agent, such as an alkyl halide, in the presence of a base. The base, commonly a strong one like sodium hydride (NaH), deprotonates the amine to generate a more potent nucleophilic amide anion, which then attacks the electrophilic alkyl halide. acs.orgnih.govrsc.org

In studies on related nitro-substituted N,N'-dipyridinylamines, alkylation was successfully achieved using various alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) with sodium hydride in a solvent like dimethylformamide (DMF). acs.org Similarly, a series of N-alkyl 2,2'-dipyridylamine (B127440) ligands were prepared via base-mediated N-alkylation with the corresponding alkyl halide. nih.govrsc.org These reactions demonstrate that the amine bridge is an accessible site for introducing alkyl substituents.

Table 1: Examples of N-Alkylation on Dipyridylamine Scaffolds Note: The following data pertains to analogues of this compound as found in the literature.

| Starting Material | Alkylating Agent | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| 3-Nitro-N-(pyridin-2-yl)pyridin-2-amine | Methyl Iodide | NaH / DMF | N-Methyl-3-nitro-N-(pyridin-2-yl)pyridin-2-amine | acs.org |

| 3-Nitro-N-(pyridin-2-yl)pyridin-2-amine | Benzyl Bromide | NaH / DMF | N-Benzyl-3-nitro-N-(pyridin-2-yl)pyridin-2-amine | acs.org |

| 2,2'-Dipyridylamine | Methyl Halide | Base | N-Methyl-N,N-di(pyridin-2-yl)amine | nih.govrsc.org |

The secondary amine of this compound is also susceptible to acylation, reacting with acylating agents like acyl chlorides or acid anhydrides to form the corresponding N-acyl-dipyridylamine (an amide). acs.orgmdpi.com This reaction is a fundamental transformation for protecting the amine group or for synthesizing more complex derivatives. orientjchem.org The amide bond is a critical functional group in a vast number of pharmaceutical compounds. mdpi.com

An acylation reaction was reported for a rearranged dipyridinylamine product using pivaloyl chloride, which successfully introduced the pivaloyl group onto a nitrogen atom. acs.org Modern, greener approaches for N-acylation often utilize acyl-transfer reagents like N-acylbenzotriazoles, which can react with amines, often under mild conditions such as in water with microwave irradiation, to form amides with high efficiency. mdpi.com

Table 2: Example of N-Acylation on a Dipyridylamine Derivative Note: The following data pertains to an analogue of this compound as found in the literature.

| Starting Material | Acylating Agent | Conditions | Product | Yield | Reference |

|---|

This compound has three nitrogen atoms that can be protonated, acting as Brønsted-Lowry bases. libretexts.org The basicity of each nitrogen is distinct and influenced by its chemical environment.

Pyridine Nitrogens: The nitrogen atoms within the pyridine rings are basic. However, their lone pairs are in sp² hybrid orbitals, which have more s-character than the sp³ orbitals of alkylamines. This increased s-character holds the electrons closer to the nucleus, making them less available for bonding to a proton and thus rendering the pyridine nitrogens less basic than typical aliphatic amines. libretexts.org For comparison, the pKa of the conjugate acid of pyridine is approximately 5.2.

Amine Nitrogen: The central amine nitrogen is also basic. Its lone pair is delocalized to some extent into both aromatic pyridine rings through resonance. This delocalization stabilizes the lone pair, making it less available for protonation compared to a non-aromatic secondary amine. Consequently, diarylamines are generally weaker bases than dialkylamines.

When considering the three nitrogen atoms in this compound, the pyridine nitrogens are expected to be more basic than the central amine nitrogen due to the significant resonance delocalization of the amine lone pair across two aromatic rings. The exact pKa values would require experimental determination, but for a related compound, N-(pyridin-3-ylmethyl)aniline, the strongest basic pKa (likely corresponding to the pyridine nitrogen) is reported as 4.86. drugbank.com The protonation state of the molecule is pH-dependent; in sufficiently acidic conditions, all three nitrogen atoms can be protonated. researchgate.net

Acylation Processes and Amide Formation

Chemo- and Regioselectivity in Reactions of this compound

Chemo- and regioselectivity are critical considerations in the reactions of this compound due to its multiple reactive sites. wikipedia.orgsaskoer.ca

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in alkylation or acylation reactions, the secondary amine is typically more nucleophilic and basic than the pyridine ring nitrogens, leading to selective reaction at the NH group rather than at the ring nitrogens. acs.orgnih.govrsc.org

Regioselectivity concerns the position of reaction within a functional group or on the aromatic ring. wikipedia.org In electrophilic substitution on the pyridine rings, the directing effects of both the ring nitrogen and the bridging amine group must be considered. The amine group is an activating, ortho-, para-director, while the pyridine nitrogen is a deactivating, meta-director. The interplay of these effects determines the final position of substitution. In nucleophilic attacks, the positions ortho and para to the pyridine nitrogen are electronically favored.

An example of regioselectivity is seen in the Smiles rearrangement of certain nitro-substituted N,N'-dipyridinylamines, where an acid-catalyzed rearrangement occurs specifically at the 2-position of the pyridine ring, which is activated towards nucleophilic attack. acs.org This demonstrates how the inherent electronic properties of the pyridine ring can direct the outcome of a reaction in a highly specific manner.

Coordination Chemistry and Ligand Properties of N Pyridin 3 Ylpyridin 3 Amine

Coordination Modes and Ligand Denticity of N-pyridin-3-ylpyridin-3-amine

This compound, a dipyridylamine derivative, exhibits versatile coordination behavior, acting as a flexible ligand in the formation of metal complexes. Its coordination capabilities are primarily dictated by the presence of two pyridine (B92270) rings linked by an amine group. The nitrogen atoms of the pyridine rings are the primary donor sites, allowing the ligand to be classified based on its connectivity to metal centers. libretexts.org

The denticity of a ligand refers to the number of donor atoms that can bind to a central metal ion. libretexts.org In the case of this compound, it can function as a monodentate ligand, coordinating through one of its pyridine nitrogen atoms. However, it more commonly acts as a bidentate ligand, utilizing both pyridine nitrogen atoms to chelate a single metal center or bridge two different metal centers. mdpi.com The flexibility of the amine bridge allows the pyridine rings to orient themselves in a manner suitable for coordination.

This compound demonstrates both N,N'-chelation and bridging capabilities in its coordination complexes. In N,N'-chelation, both pyridine nitrogen atoms of a single ligand molecule bind to the same metal ion, forming a chelate ring. This mode of coordination is common for dipyridylamine-type ligands and contributes to the stability of the resulting complex. mdpi.com

Alternatively, the ligand can act as a bridging ligand, where each pyridine nitrogen atom coordinates to a different metal center. This bridging capability allows for the formation of polynuclear complexes and coordination polymers. The flexible nature of the amine linker enables the pyridine rings to span a distance between two metal ions, leading to the construction of extended supramolecular architectures. This is a key feature in crystal engineering, where the goal is to design and synthesize solid-state structures with specific topologies and properties.

For instance, related dipyridyl ligands have been shown to form binuclear complexes where two ligands bridge two metal centers, creating a cyclic dimer. researchgate.net The ability of this compound to adopt either a chelating or a bridging coordination mode makes it a versatile building block in the design of complex coordination compounds.

The coordination of this compound to a metal center is influenced by both steric and electronic factors. nih.govrsc.org Steric effects arise from the spatial arrangement of the atoms within the ligand and how this arrangement hinders or facilitates coordination. The relative orientation of the two pyridine rings, governed by the geometry of the central amine bridge, plays a significant role. For coordination to occur, the ligand must adopt a conformation where the nitrogen lone pairs are accessible to the metal ion. Bulky substituents on the pyridine rings or the amine nitrogen could introduce steric hindrance, potentially affecting the coordination geometry and the stability of the complex. researchgate.net

Electronic effects pertain to how the electron density on the donor nitrogen atoms influences the strength of the metal-ligand bond. The basicity of the pyridine nitrogen atoms is a key electronic factor. researchgate.net Electron-donating groups on the pyridine rings would increase the electron density on the nitrogen atoms, making them stronger Lewis bases and potentially leading to stronger coordination. Conversely, electron-withdrawing groups would decrease the basicity of the pyridine nitrogens, weakening the metal-ligand interaction. acs.org The electronic properties of the ligand can be systematically tuned by introducing different substituents, which in turn influences the properties of the resulting metal complexes. researchgate.net

N,N'-Chelation and Bridging Capabilities

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. jscimedcentral.com The choice of metal, counter-ion, and reaction conditions can influence the final structure and composition of the coordination compound. researchgate.net

A variety of transition metal complexes incorporating dipyridylamine-type ligands have been synthesized and characterized. jyu.fi These complexes often exhibit interesting structural motifs and properties. The synthesis generally involves mixing stoichiometric amounts of the metal precursor and the ligand in a solvent or a mixture of solvents, sometimes with gentle heating to facilitate the reaction. jscimedcentral.com The resulting complexes can then be isolated as crystalline solids by slow evaporation of the solvent, cooling, or by the addition of a counter-solvent. nih.gov

The characterization of these complexes is typically carried out using a combination of analytical techniques, including single-crystal X-ray diffraction, which provides definitive structural information. Spectroscopic methods such as NMR, IR, and UV-Vis are also employed to elucidate the structure and bonding within the complexes. mdpi.comjyu.fi

The geometrical arrangement of ligands around a central metal ion in a coordination compound is described by its coordination polyhedron. ncert.nic.in For transition metal complexes, common geometries include octahedral, tetrahedral, and square planar. ncert.nic.in The specific geometry adopted by a complex with this compound will depend on the coordination number of the metal ion and the steric and electronic properties of the ligand and any other co-ligands present. solubilityofthings.comannejac.ac.in

For instance, in a hypothetical octahedral complex [M(this compound)2X2], where X is a monodentate ligand, several geometric isomers are possible, including cis and trans arrangements of the X ligands relative to each other. The flexible nature of the this compound ligand could also allow for different conformational isomers.

Transition Metal Complexes with this compound Ligands

Photophysical and Electrochemical Properties of this compound Coordination Compounds

The photophysical properties of coordination compounds, such as their absorption and emission of light, are governed by electronic transitions. researchgate.net In many transition metal complexes, these transitions can be classified as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intraligand (IL) transitions. researchgate.netacs.org The energy of these transitions, and thus the color and luminescence of the complex, can be tuned by modifying the electronic properties of the ligand. researchgate.net For example, introducing electron-donating or electron-withdrawing groups on the this compound ligand would alter the energy levels of the molecular orbitals involved in the electronic transitions, leading to changes in the absorption and emission spectra. acs.org Some metal complexes of dipyridylamine derivatives have been shown to be luminescent. mdpi.combiosynth.com

The electrochemical properties of these complexes, such as their redox potentials, are also of significant interest. rsc.org Cyclic voltammetry is a common technique used to study the oxidation and reduction processes of coordination compounds. The redox potentials of a complex are influenced by the electron density at the metal center, which is in turn affected by the donor strength of the ligands. researchgate.net The ability to tune the redox properties of these complexes by modifying the ligand structure is important for their potential application in areas such as catalysis and molecular electronics. mdpi.com

Catalytic Applications of this compound Metal Complexes

Metal complexes incorporating the this compound ligand, also known as 3,3'-dipyridylamine, are an area of growing interest in catalysis. The unique electronic and steric properties imparted by the 3,3'-dipyridylamine framework can influence the catalytic activity and selectivity of the metal center. Research in this specific area is less extensive compared to its 2,2'-dipyridylamine (B127440) isomer; however, studies on related substituted derivatives provide insight into their catalytic potential.

Complexes of this compound and its derivatives have been explored in a variety of catalytic transformations, including hydrogenation and cross-coupling reactions. The structural arrangement of the pyridyl rings and the nature of the bridging amine in the 3,3'-isomer offer a different coordination geometry compared to the more common 2,2'-isomer, which can lead to distinct catalytic behavior.

Research Findings

While comprehensive catalytic data for metal complexes of unsubstituted this compound is limited in publicly available research, studies on closely related substituted ligands offer valuable insights.

One notable area of investigation is in copper-catalyzed reactions. For instance, a heteroleptic three-coordinate copper(I) complex bearing a monodentate N-heterocyclic carbene (NHC) ligand and a bidentate N-donor ligand, specifically an unsymmetrically-substituted dimethyl dipyridylamine, has been synthesized and characterized. colab.ws The complex, [Cu(SIPr)(3,3'-Me2Hdpa)]PF6, where SIPr is 1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene (B103921) and 3,3'-Me2Hdpa is a methylated derivative of this compound, was primarily investigated for its photoluminescent properties. colab.ws While this study did not focus on catalysis, the successful synthesis and characterization of such a complex indicates the viability of using 3,3'-dipyridylamine derivatives as ligands in potential catalytic systems.

In the broader context of dipyridylamine ligands, ruthenium and iridium complexes have shown significant catalytic efficacy. For example, new ruthenium and iridium catalysts bearing dipyridylamine (dpa) ligands have been successfully employed in the selective and efficient transfer hydrogenation of levulinic acid to γ-valerolactone. researchgate.net Although the specific isomer of dipyridylamine used in this study is not explicitly stated as the 3,3'-isomer, it highlights the potential of this class of ligands in important biomass conversion reactions.

Furthermore, iridium(III) complexes with dipyridylamine ligands have been prepared and evaluated for their catalytic activities in photoredox reactions. rsc.org These studies demonstrate that the electronic properties of the dipyridylamine ligand can be tuned to influence the photophysical and, consequently, the photocatalytic properties of the resulting metal complex.

The following table summarizes the catalytic applications of metal complexes with ligands related to this compound based on available research.

| Metal Complex | Catalytic Reaction | Key Findings | Reference |

|---|---|---|---|

| [Cu(SIPr)(3,3'-Me2Hdpa)]PF6 | Primarily photoluminescent studies | Successful synthesis and characterization of a Cu(I) complex with a methylated 3,3'-dipyridylamine derivative, suggesting potential for catalytic applications. | colab.ws |

| Ruthenium and Iridium dipyridylamine complexes | Transfer Hydrogenation of Levulinic Acid | Demonstrated high efficiency and selectivity in the conversion of levulinic acid to γ-valerolactone. | researchgate.net |

| Iridium(III) dipyridylamine complexes | Photoredox Catalysis | The dipyridylamine ligand influences the photophysical properties and catalytic activity of the iridium center. | rsc.org |

Computational and Theoretical Investigations of N Pyridin 3 Ylpyridin 3 Amine

Quantum Chemical Studies (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. Although specific DFT studies exclusively focused on N-pyridin-3-ylpyridin-3-amine are not abundant in the literature, extensive research on its isomers, particularly 2,2'-dipyridylamine (B127440) (dpa), provides a solid foundation for understanding its behavior. cam.ac.ukchemrxiv.orgresearchgate.netgazi.edu.tr

The electronic properties of this compound are dictated by the interplay between the two pyridine (B92270) rings and the central amine bridge. The nitrogen atoms of the pyridine rings are electron-withdrawing, while the amine group can act as an electron donor.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's chemical reactivity and electronic properties. ajchem-a.com The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. ajchem-a.comnih.gov

DFT calculations on related pyridine derivatives show that the HOMO is typically localized on the amine bridge and the pyridine rings, reflecting the lone pair of the nitrogen atom and the π-system of the rings. The LUMO is generally distributed over the pyridine rings, indicating their capacity to accept electrons. theses.fr For this compound, it is expected that the HOMO would have significant contributions from the central amine nitrogen and the π-systems of both pyridine rings. The LUMO is anticipated to be primarily located on the carbon atoms of the pyridine rings.

The HOMO-LUMO energy gap is a key parameter for assessing reactivity. acs.org Theoretical studies on related isomers can provide an estimate for this value. For instance, DFT calculations on various pyridine derivatives have been used to correlate the HOMO-LUMO gap with their reactivity. mdpi.comacs.org

Charge Distribution: The distribution of electron density within the molecule can be analyzed using methods like Mulliken population analysis. science.govyoutube.com This analysis reveals the partial atomic charges on each atom, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. indexcopernicus.comtandfonline.com In this compound, the nitrogen atoms of the pyridine rings are expected to carry a negative charge, making them potential sites for electrophilic attack. Conversely, the hydrogen atom of the amine group and the carbon atoms adjacent to the ring nitrogens are likely to be positively charged. The molecular electrostatic potential (MEP) map visually represents these charge distributions, with red areas indicating negative potential (nucleophilic regions) and blue areas indicating positive potential (electrophilic regions). acs.orgscispace.comnih.govacs.org

| Property | Predicted Characteristics for this compound |

| HOMO Localization | Primarily on the central amine nitrogen and the π-systems of the pyridine rings. |

| LUMO Localization | Predominantly on the carbon atoms of the pyridine rings. |

| HOMO-LUMO Gap | Expected to be indicative of a stable molecule, with a gap size comparable to other dipyridylamine isomers. |

| Charge Distribution | - Negative charges on the pyridine nitrogen atoms. - Positive charge on the amine hydrogen. - Alternating charge distribution on the carbon atoms of the pyridine rings. |

Computational methods are invaluable for mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the elucidation of reaction mechanisms. umich.edursc.org For the formation of this compound, a common synthetic route would be a C-N cross-coupling reaction, such as the Buchwald-Hartwig amination.

Electronic Structure, Frontier Molecular Orbitals, and Charge Distribution

Molecular Modeling and Conformational Analysis

This compound possesses conformational flexibility due to rotation around the C-N bonds linking the pyridine rings to the central amine. Molecular modeling techniques can be used to explore the different possible conformations and their relative energies. nih.gov

The conformation of dipyridylamines is influenced by the steric and electronic interactions between the two pyridine rings. The molecule can adopt various conformations, from a fully extended "trans-trans" form to a more compact "cis-cis" form. researchgate.net The relative stability of these conformers is determined by a balance of factors, including steric hindrance between the rings and the potential for intramolecular hydrogen bonding. In the case of this compound, the "trans-trans" conformation, where the two pyridine rings are pointing away from each other, is likely to be one of the most stable conformers due to minimized steric repulsion.

| Conformer | Description | Predicted Stability |

| trans-trans | The two pyridine rings are on opposite sides of the N-H bond and point away from each other. | Likely to be a low-energy conformer due to minimal steric hindrance. |

| trans-cis | One pyridine ring is in a trans position and the other in a cis position relative to the N-H bond. | Intermediate stability, with some steric interaction. |

| cis-cis | Both pyridine rings are on the same side of the N-H bond. | Likely to be a higher-energy conformer due to significant steric repulsion between the rings. |

Intermolecular Interactions and Supramolecular Assembly Prediction (e.g., hydrogen bonding, C-H...π interactions)

In the solid state, molecules of this compound are expected to self-assemble into well-defined supramolecular structures through a network of intermolecular interactions. jlu.edu.cnrsc.org

Hydrogen Bonding: The amine group (N-H) is a classic hydrogen bond donor, while the nitrogen atoms of the pyridine rings are hydrogen bond acceptors. This allows for the formation of strong N-H···N hydrogen bonds, which are likely to be a dominant feature in the crystal packing. gazi.edu.trscilit.com These interactions can lead to the formation of chains, sheets, or more complex three-dimensional networks.

The combination of these various intermolecular interactions leads to a complex and fascinating supramolecular architecture, which can be predicted and analyzed using computational tools and confirmed by experimental techniques like X-ray crystallography.

Theoretical Prediction of Chemical Reactivity and Selectivity

Quantum chemical calculations can provide valuable predictions about the reactivity and selectivity of this compound. By analyzing the electronic properties of the molecule, it is possible to identify the most likely sites for chemical attack. scirp.orgimist.ma

Electrophilic Attack: Electrophiles, which are electron-seeking species, will preferentially attack regions of high electron density. Based on the calculated charge distribution and molecular electrostatic potential, the nitrogen atoms of the pyridine rings are the most nucleophilic sites and are therefore the most likely targets for electrophilic attack (e.g., protonation, alkylation).

Nucleophilic Attack: Nucleophiles, which are electron-donating species, will target electron-deficient regions of the molecule. The carbon atoms in the pyridine rings, particularly those adjacent to the nitrogen atoms, are expected to be the most electrophilic sites and thus susceptible to nucleophilic attack. The reactivity of these sites can be quantified using reactivity descriptors derived from DFT, such as Fukui functions, which indicate the change in electron density at a particular site upon the addition or removal of an electron. ajchem-a.comyoutube.com

By comparing the predicted reactivity of different sites within the molecule, it is possible to forecast the selectivity of various chemical reactions involving this compound. This information is crucial for designing new synthetic routes and for understanding the chemical behavior of this compound in different environments.

Role of N Pyridin 3 Ylpyridin 3 Amine As a Building Block in Advanced Organic Synthesis

Construction of Complex Heterocyclic Systems

The aminopyridine framework is a cornerstone for the synthesis of fused and complex heterocyclic systems, which are prevalent in medicinal chemistry and materials science. While direct cyclization examples for N-pyridin-3-ylpyridin-3-amine are not extensively documented, the reactivity of related aminopyridine precursors provides a clear blueprint for its potential applications.

By modifying the central amine bridge with appropriate functional groups, this compound can be primed for intramolecular cyclization reactions. For instance, installation of a propargyl group on the amine nitrogen can set the stage for base-promoted or metal-catalyzed cyclizations to form fused heterocyclic systems like imidazo[1,2-a]pyridine (B132010) derivatives. acs.org This strategy involves the cyclization of N-propargylaminopyridines and is influenced by the electronic properties of substituents on the pyridine (B92270) ring. acs.org

Furthermore, the principles of multicomponent reactions can be applied. The synthesis of 1H-pyrazolo[3,4-b]pyridines, for example, often involves the reaction of an aminopyrazole with a 1,3-dielectrophile. mdpi.com Analogously, derivatives of this compound could participate in cascade reactions with suitable partners to construct elaborate polycyclic structures. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide another powerful tool for building complex molecules, enabling the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amines from aminopyrimidine precursors. nih.gov This demonstrates how the amine functionality can be a key anchor point for constructing larger, conjugated systems. nih.govkoreascience.kr

Table 1: Potential Strategies for Complex Heterocycle Synthesis

| Target Heterocyclic System | Synthetic Strategy | Key Reagents/Conditions | Precursor Type |

|---|---|---|---|

| Imidazo[1,2-a]pyridines | Intramolecular Cyclization | Base (e.g., t-BuOK), Metal Catalyst (e.g., Ag, Cu) | N-propargylaminopyridines acs.org |

| Pyrazolo[3,4-b]pyridines | Condensation/Cyclization | 1,3-Dicarbonyl compounds, Acid/Base catalysis | Aminopyrazoles mdpi.com |

Scaffold Derivatization for Diversification Libraries

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. The this compound scaffold is an excellent starting point for DOS due to its multiple, chemically distinct reaction sites.

The core structure offers three primary locations for modification:

The Bridging Amine: The secondary amine can be readily alkylated or acylated, introducing a wide range of substituents. This modification can influence the compound's conformation, solubility, and electronic properties. researchgate.net

The Pyridine Rings (C-H Functionalization): The carbon atoms on both pyridine rings are susceptible to functionalization. Electrophilic aromatic substitution can introduce groups like nitro or halogen moieties, which can then be used for further transformations. More modern techniques, such as transition metal-catalyzed C-H activation, allow for the direct installation of aryl, alkyl, or other functional groups, providing a powerful route to structural diversification.

The Pyridine Rings (Cross-Coupling): If the scaffold is prepared from halogenated pyridines, the halogen atoms serve as handles for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the attachment of a vast array of chemical fragments.

This multi-directional approach allows for the creation of extensive compound libraries from a single core structure. For example, related aminopyridine scaffolds have been used to generate sp³-rich fragment libraries for drug discovery by modifying the heterocyclic ring and its substituents. The derivatization of a di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine core by alkylating the amine linker demonstrated how modifying this position can improve physicochemical properties like solubility by disrupting planarity. acs.org

Table 2: Derivatization Points on the this compound Scaffold

| Derivatization Site | Reaction Type | Potential Reagents | Purpose |

|---|---|---|---|

| Bridging N-H | N-Alkylation, N-Arylation, N-Acylation | Alkyl halides, Aryl halides, Acyl chlorides | Introduce diverse substituents, modify solubility and conformation researchgate.net |

| Pyridine C-H | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, Br₂ | Introduce functional handles for further reaction |

| Pyridine C-H | Metal-Catalyzed C-H Activation | Pd, Rh, or Ir catalysts, coupling partners | Directly append new carbon or heteroatom groups |

Development of Organocatalysts and Ligands for Asymmetric Synthesis

Dipyridylamine derivatives are well-established ligands in coordination chemistry and catalysis. nsf.gov The two pyridine nitrogen atoms can chelate a single metal center or bridge multiple metal centers, creating stable complexes that can catalyze a wide range of chemical transformations. This compound can function as a bidentate N,N'-donor ligand, analogous to the extensively studied 2,2'-dipyridylamine (B127440). nsf.gov

The development of chiral ligands is crucial for asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. While the parent this compound is achiral, it can be transformed into a chiral ligand through several strategies:

Introduction of Chiral Substituents: Attaching chiral groups to the pyridine rings or the amine bridge can create a chiral environment around the metal center.

Formation of Chiral-at-Metal Complexes: Using the ligand to assemble an octahedral or other non-planar coordination complex can result in a chiral structure.

Oxidation to Chiral N-Oxides: A promising strategy involves the regioselective oxidation of the pyridine nitrogen atoms. The development of C₂-symmetric chiral pyridine-N,N'-dioxide (Py-2NO) ligands from tertiary amine precursors has been shown to be effective. rsc.org These chiral N-oxide ligands, when complexed with metals like Ni(II), have proven to be effective catalysts in asymmetric reactions such as the Friedel–Crafts alkylation of indoles, achieving high yields and enantioselectivities. rsc.org

By applying these principles, this compound serves as a tunable platform for designing new ligands and catalysts for asymmetric synthesis.

Table 3: Potential Catalytic Applications of this compound-Based Ligands

| Catalyst/Ligand Type | Metal Center | Potential Catalytic Application | Key Feature |

|---|---|---|---|

| Achiral Bidentate Ligand | Pd(II), Pt(II), Cu(II), Rh(I) | Cross-coupling, Hydrogenation, C-H functionalization | Robust coordination typical of dipyridylamines researchgate.netnsf.gov |

| Chiral Pyridine-N,N'-Dioxide Ligand | Ni(II), Cu(II), Sc(III) | Asymmetric Friedel-Crafts, Aldol, Michael reactions | C₂-symmetric chiral environment rsc.org |

Integration into Polymeric Architectures for Functional Materials

The ability of this compound to act as a bridging ligand makes it an ideal building block for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.com These materials consist of metal ions or clusters linked together by organic ligands, forming one-, two-, or three-dimensional networks. The properties of these materials, such as porosity, luminescence, and catalytic activity, are highly dependent on the geometry of the ligand and the coordination preference of the metal ion.

The nitrogen atoms on the two pyridine rings of this compound are positioned to bridge two different metal centers, promoting the formation of extended polymeric chains or sheets. A closely related compound, N-(pyridin-3-ylmethyl)pyridin-3-amine, has been shown to form supramolecular architectures through non-covalent interactions and coordination with metal ions like Ag(I). researchgate.netbiosynth.com Similarly, other pyridyl amide ligands are known to form extensive coordination networks. For instance, N-(pyridin-4-yl)isonicotinamide is a well-known bidentate bridging ligand used in the formation of coordination polymers.

The integration of triarylamine moieties into coordination polymers has been shown to yield materials that are active as photoredox catalysts. rsc.org Given that this compound is a diarylamine, its incorporation into polymeric frameworks could lead to functional materials with interesting photophysical or electronic properties. The choice of metal ion, counter-anion, and synthesis conditions can all be used to control the final architecture and function of the resulting polymer. semanticscholar.org

Table 4: Examples of Polymeric Architectures from Pyridine-Based Ligands

| Ligand | Metal Ion | Resulting Architecture | Potential Application |

|---|---|---|---|

| N-(Pyridin-3-ylmethyl)pyridin-3-amine researchgate.netbiosynth.com | Ag(I) | 1D chain / Supramolecular network | Luminescent materials |

| Pyridine-2,3-dicarboxylic acid semanticscholar.org | Bi(III) | 1D chains / 3D supramolecular network | Photoluminescent materials, Antibacterial agents |

| Tris(4-(pyridinyl)phenyl)amine rsc.org | Zn(II) | 3D Porous coordination polymer | Photocatalysis |

Advanced Spectroscopic and Crystallographic Elucidation of N Pyridin 3 Ylpyridin 3 Amine Structures

X-ray Diffraction Analysis for Solid-State Structures of N-pyridin-3-ylpyridin-3-amine and its Complexes

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Studies on derivatives and complexes of this compound have revealed key structural features.

For instance, the crystal structure of 2-(pyridin-3-yl)-2,3-dihydro-1,2-benzoselenazol-3-one, a related compound, was determined to be essentially planar. iucr.org This planarity is a significant feature that can influence intermolecular interactions. The analysis of this compound also highlighted the presence of strong intermolecular chalcogen bonding. iucr.orgresearchgate.net

In complexes with metals, such as a Co(II) coordination polymer, the dipyridyl amine ligand, N-(pyridin-2-ylmethyl)pyridine-3-amine, demonstrates its coordinating properties. researchgate.net Similarly, the crystal structure of a mercury(II) complex with pyridin-3-ylpyridin-2-ylmethyleneamine has been reported, providing insight into its coordination chemistry. iucr.org The analysis of a BAZ2B bromodomain in complex with a 3-amino-2-methylpyridine (B1201488) derivative showed that the 3-amino linker acts as a hydrogen bond donor. rcsb.org

The crystal structures of various other related amine complexes, such as those involving N-butyl-N-(pyridin-2-yl)pyridin-2-amine and N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclopropanesulfonamide, have also been elucidated, contributing to the broader understanding of the structural chemistry of pyridinyl-amine compounds. uzh.chresearchgate.net

Table 1: Crystallographic Data for a Related Cobalt(II) Complex

| Parameter | Value |

|---|---|

| Formula | C28H44Cl2N6O5Co |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.20(2) |

| b (Å) | 12.70(3) |

| c (Å) | 12.80(4) |

| α (°) | 100.30(12) |

| β (°) | 103.18(9) |

| γ (°) | 106.77(6) |

| Volume (ų) | 1638(8) |

| Z | 2 |

Data from the crystal structure of cis-diaqua-bis(N-butyl-N-(pyridin-2-yl)pyridin-2-amine-κ2N,N′)cobalt(II) dichloride trihydrate. uzh.ch

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For derivatives of pyridin-3-amine, ¹H NMR spectra typically show signals for the pyridine (B92270) protons in the aromatic region. For example, in 1-(pyridin-3-yl)propan-1-amine (B1592338), the pyridine H-2 and H-6 protons appear as a multiplet around δ 8.42-8.45 ppm. The chemical shifts of hydrogens on carbons directly bonded to an amine are generally found in the range of δ 2.3-3.0 ppm. libretexts.org

In ¹³C NMR, carbons directly attached to a nitrogen atom typically resonate in the 10-65 ppm range. libretexts.org For 1-(pyridin-3-yl)propan-1-amine, the pyridine C-3 is observed at δ 149.2 ppm, while the carbon bonded to the amine appears at δ 58.9 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for a Related Pyridine Derivative

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyridine Protons | 7.8-8.2 (multiplets) | - |

| Amide NH | 10.1 (broad singlet) | - |

| N-CH₂ | 4.4 (triplet) | - |

Predicted data for 3-(2-fluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide. vulcanchem.com

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. The "nitrogen rule" in mass spectrometry states that a compound with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio (m/z). libretexts.org

For this compound and its derivatives, mass spectrometry confirms the molecular weight. For instance, ESI-MS analysis of 1-(pyridin-3-yl)propan-1-amine shows a protonated molecular ion [M+H]⁺ at m/z 137.1. High-resolution mass spectrometry (HRMS) provides even greater accuracy for molecular weight determination.

The fragmentation patterns observed in the mass spectrum provide valuable structural clues. Aliphatic amines often undergo cleavage at the α-carbon-carbon bond. libretexts.org The study of fragmentation patterns can help distinguish between isomers. libretexts.org Advanced techniques like pseudo-MS³ can provide even more detailed fragmentation information for structural elucidation. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For amine-containing compounds, the N-H stretching vibrations are particularly informative. Primary amines typically show two bands in the FT-IR spectrum, corresponding to asymmetric and symmetric N-H stretching, while secondary amines show a single band. libretexts.org For 1-(pyridin-3-yl)propan-1-amine, N-H stretching vibrations are observed at 3350 and 3280 cm⁻¹.

The pyridine ring itself has characteristic vibrations. Pyridine ring C=C and C=N stretching vibrations are typically found in the region of 1600 cm⁻¹. C-N stretching absorptions for aromatic amines are generally observed between 1200 and 1350 cm⁻¹. libretexts.org

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to perform a complete vibrational assignment of the fundamental modes. nih.govresearchgate.net

Table 3: Key IR Vibrational Frequencies (cm⁻¹) for a Related Pyridine Derivative

| Functional Group | Frequency (cm⁻¹) |

|---|---|

| N-H Stretch | 3350, 3280 |

| Aromatic C-H Stretch | 3025 |

| Pyridine Ring C=C/C=N Stretch | 1605, 1580 |

| C-N Stretch | 1120 |

Data for 1-(pyridin-3-yl)propan-1-amine.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure and transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

Pyridine-containing compounds exhibit characteristic absorption bands due to π → π* and n → π* transitions. researchgate.net For instance, pyrimidine (B1678525) derivatives have been shown to have absorption spectra, with some exhibiting moderate emission maxima. koreascience.kr The absorption spectra of some furopyridine derivatives show bands in the 250 to 390 nm range. researchgate.net

The solvent can influence the position of these absorption bands. The photophysical properties, including absorption and emission, are of interest for applications in materials science and photochemistry. koreascience.krresearchgate.net Theoretical methods like time-dependent density functional theory (TD-DFT) can be used to calculate and interpret the electronic spectra. nih.gov

Future Research Directions and Emerging Opportunities for N Pyridin 3 Ylpyridin 3 Amine

Design and Synthesis of Novel Derivatives with Tailored Reactivity

A significant avenue for future research lies in the design and synthesis of novel derivatives of N-pyridin-3-ylpyridin-3-amine to achieve tailored reactivity and functionality. The parent structure serves as a scaffold that can be modified through established and emerging synthetic methodologies to fine-tune its electronic, steric, and photophysical properties.

Transition metal-catalyzed cross-coupling reactions are powerful tools for creating new C-N and C-C bonds. researchgate.net Methods like the Buchwald-Hartwig amination and Suzuki cross-coupling reaction are particularly relevant. For instance, palladium-catalyzed Buchwald-Hartwig amination has been successfully used to synthesize N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives from the corresponding amines and aryl bromides. mdpi.com This approach could be adapted to introduce a wide range of aryl or heteroaryl groups onto the this compound core, thereby modulating its electronic properties and potential for intermolecular interactions.

Similarly, the Suzuki cross-coupling reaction, which couples organoboron compounds with halides, offers a pathway to introduce new substituents onto the pyridine (B92270) rings. Research on the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives from 5-bromo-2-methylpyridin-3-amine (B1289001) and various arylboronic acids demonstrates the feasibility of this strategy. researchgate.net Applying this to the this compound framework could yield derivatives with enhanced photoluminescent properties or specific affinities for metal ions.

Furthermore, the introduction of functional groups like sulfonamides can impart specific properties. vulcanchem.com The synthesis of derivatives bearing such groups can be achieved through nucleophilic substitution reactions, for example, by reacting a pyridin-3-amine precursor with appropriate sulfonyl chlorides. vulcanchem.com These modifications can alter solubility, introduce new hydrogen bonding sites, and provide handles for further functionalization.

Table 1: Synthetic Methodologies for Pyridine Derivatives

| Reaction Type | Catalyst/Reagents | Substrates | Products | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(II) complex, Xantphos, NaOt-Bu | 4-(pyridin-3-yl)pyrimidin-2-amine, Aryl bromides | N-aryl-4-(pyridin-3-yl)pyrimidin-2-amines | mdpi.com |

| Suzuki Cross-Coupling | Palladium catalyst | 5-bromo-2-methylpyridin-3-amine, Arylboronic acids | 5-aryl-2-methylpyridin-3-amine derivatives | researchgate.net |

Exploration of Unconventional Coordination Geometries and Metal Centers

The nitrogen atoms within the two pyridine rings and the linking amine group make this compound a potentially versatile ligand for a wide range of metal ions. Future research should focus on exploring its coordination behavior with various d-block and f-block metal centers to uncover unconventional coordination geometries. The positional arrangement of the nitrogen donors in this compound differs from its more commonly studied 2,2'- and 4,4'-bipyridine (B149096) isomers, which could lead to unique complex structures. mdpi.com

Studies on related polypyridyl and pyrazole-based ligands have revealed a rich diversity of coordination geometries, including distorted trigonal pyramidal, square pyramidal, and octahedral arrangements. unipd.itresearchgate.net For example, complexes of a 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine ligand with Zn(II) were found to possess distorted trigonal pyramidal structures, while Cu(II) complexes adopted square pyramidal geometries due to Jahn-Teller distortion. researchgate.net Given the flexibility of the amine linker in this compound, it could act as a bidentate or tridentate ligand, potentially bridging multiple metal centers or forming strained chelate rings that enforce unusual geometries.

The choice of metal ion and counter-anions can significantly influence the final structure. acs.org Research into Pd(II) complexes with various substituted pyridine ligands has shown that both electronic and steric effects dictate the resulting coordination compound. acs.org A systematic investigation of this compound with a series of transition metals (e.g., Cu, Zn, Pd, Pt, Fe) would likely yield a family of complexes with diverse and potentially useful catalytic or photophysical properties.

Table 2: Observed Coordination Geometries in Related Pyridine-Based Ligand Complexes

| Ligand Type | Metal Ion | Coordination Geometry | Reference |

|---|---|---|---|

| Tris(2-pyridilmethyl)amine (TPMA) | Fe, Co, Cu, Zn | Trigonal bipyramidal, Octahedral | unipd.it |

| 2,6-bis(pyrazol-3-yl)pyridine | Zn(II), Cu(II) | Distorted trigonal pyramidal, Square pyramidal | researchgate.net |

| 2,2'-Bipyridine | Pt(II), Pd(II) | Square-planar, Tetrahedral | mdpi.com |

Advancements in Computational Approaches for Precise Property Prediction

Computational chemistry offers a powerful toolset for predicting the physicochemical properties of this compound and its derivatives, thereby guiding experimental efforts. researchgate.net Density Functional Theory (DFT) is a particularly valuable method for investigating electronic structure, reactivity, and spectroscopic properties. researchgate.netresearchgate.net

Future computational studies should focus on building accurate models to predict key parameters. This includes calculating frontier molecular orbitals (HOMO and LUMO) to understand electronic transitions and reactivity, as well as generating molecular electrostatic potential (MEP) maps to identify sites susceptible to electrophilic or nucleophilic attack. researchgate.netresearchgate.net Such studies have been performed on related pyridine derivatives, providing insights into reaction pathways and identifying promising candidates for specific applications. researchgate.net

Furthermore, computational methods can predict properties like lipophilicity (LogP) and Topological Polar Surface Area (TPSA), which are crucial in medicinal chemistry and materials science. ambeed.com For instance, in silico examination of 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium, a related structure, has provided detailed information on its structure and reactivity where experimental data is lacking. researchgate.net Applying advanced computational models to a library of virtual this compound derivatives would accelerate the discovery of molecules with desired properties, such as specific binding affinities or enhanced electronic characteristics, before committing to their synthesis.

Table 3: Computationally Predicted Properties of Related Pyridine Compounds

| Compound | Method | Predicted Property | Value | Reference |

|---|---|---|---|---|

| 6-(Pyridin-3-yl)pyridin-3-amine | XLOGP3 | LogP | 0.78 | ambeed.com |

| 6-(Pyridin-3-yl)pyridin-3-amine | Ertl et al. | TPSA | 51.8 Ų | ambeed.com |

| 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium | DFT (B3LYP/6-311G**) | HOMO-LUMO Gap | - | researchgate.net |

Integration into Self-Assembled Systems and Supramolecular Architectures

The field of supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, presents a major opportunity for this compound. tue.nl Its structure is well-suited for use as a building block in coordination-driven self-assembly, a strategy that uses the predictable and directional nature of metal-ligand bonds to construct complex architectures. nih.govfrontiersin.org

Future research could explore the use of this compound as a linear or angular linker to construct discrete two- and three-dimensional metallo-supramolecules, such as polygons, polyhedra, and macrocycles. nih.gov The synthesis of macrocycles containing bis(1,2,3-triazolyl)pyridine (btp) motifs has shown that such structures can self-assemble with metal ions and form higher-order structures like nanotubes. rsc.org The unique angle and flexibility of the this compound ligand could lead to novel topologies not accessible with more rigid ligands.

Combining covalent synthesis and metal-ligand coordination in one-pot reactions is an emerging strategy for creating highly complex structures efficiently. nih.gov this compound and its derivatives could be incorporated into such multicomponent self-assembly systems to generate sophisticated architectures with tailored functions. nih.gov Additionally, the development of supramolecular systems that respond to external stimuli (e.g., light, pH, temperature) is a key area of interest. tue.nl By functionalizing the this compound scaffold, it may be possible to create smart materials and responsive molecular systems. The use of microflow techniques could also offer precise control over self-assembly processes, enabling the formation of monodisperse microstructures. kpu.ac.jp

Q & A

Q. What are the standard synthetic routes for preparing N-pyridin-3-ylpyridin-3-amine derivatives?

A common method involves Ullmann-type coupling using phenyl boronic acid, copper acetate (Cu(OAc)₂), and triethylamine (Et₃N) in dichloromethane (CH₂Cl₂). The reaction proceeds at room temperature for 12–24 hours, followed by quenching with aqueous ammonia and purification via column chromatography (EtOAc/hexanes). This method is effective for halogen- or trifluoromethyl-substituted analogs .

Q. Which analytical techniques are essential for characterizing this compound derivatives?

Key techniques include:

- ¹H NMR spectroscopy (300 MHz) for structural confirmation and regioselectivity analysis.

- Thin-layer chromatography (TLC) to monitor reaction progress.

- Elemental analysis (CHN analyzer) to verify purity (±0.4% deviation).

- Melting point determination for crystalline derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in Ullmann-type couplings for this compound derivatives?

- Catalyst loading : Increase Cu(OAc)₂ stoichiometry (1.5–2.0 equivalents) to enhance coupling efficiency.

- Solvent choice : Replace CH₂Cl₂ with polar aprotic solvents (e.g., DMF) to accelerate reaction kinetics.

- Temperature control : Heating to 50–60°C may reduce reaction time without side-product formation.

- Molecular sieves : Use 4Å sieves to absorb moisture and stabilize intermediates .

Q. What methodologies are recommended for resolving contradictions in crystallographic data of this compound complexes?

- SHELX suite : Use SHELXL for high-resolution refinement and SHELXD/SHELXE for experimental phasing of twinned or low-quality crystals.

- Cross-validation : Compare data with alternative programs (e.g., Olex2) to identify systematic errors.

- Hydrogen placement : Apply DFT-calculated hydrogen positions when experimental data is ambiguous .

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives in drug discovery?

- Substitution patterns : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine 5-position to enhance binding affinity.

- Biological assays : Conduct kinase inhibition assays (e.g., EGFR or ALK) to correlate substituent effects with activity.

- Molecular docking : Use PyMOL or AutoDock to predict interactions with target proteins, focusing on π-π stacking and hydrogen bonding .

Q. What alternative catalytic systems can be employed for synthesizing this compound derivatives under milder conditions?

- Palladium catalysis : Replace Cu(OAc)₂ with Pd(PPh₃)₄ in Suzuki-Miyaura couplings for aryl halide intermediates.

- Microwave-assisted synthesis : Reduce reaction time to <1 hour while maintaining >85% yield.

- Flow chemistry : Implement continuous-flow reactors to improve scalability and reduce byproducts .

Troubleshooting and Data Analysis

Q. How can researchers address low yields in the purification of this compound derivatives?

- Gradient elution : Optimize column chromatography using stepwise EtOAc/hexanes gradients (5% → 30%) to separate closely eluting impurities.

- Recrystallization : Use ethanol/water mixtures for derivatives with high melting points (>150°C).

- HPLC-MS : Identify persistent impurities (e.g., boronic acid residues) and adjust quenching protocols .

Q. What strategies mitigate regioselectivity challenges in multi-step syntheses of this compound analogs?

- Protecting groups : Temporarily block reactive amines with tert-butoxycarbonyl (Boc) groups during coupling steps.

- Directed ortho-metalation : Use lithium diisopropylamide (LDA) to control substitution positions in pyridine intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.